physicochemical properties of 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde
physicochemical properties of 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde
An In-depth Technical Guide to 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde: Properties, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde, a fluorinated heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is limited in public literature, this document synthesizes available information and provides expert analysis based on well-understood principles of chemical reactivity and the established properties of analogous structures. We will explore its core physicochemical properties, predict its spectral characteristics, detail its synthetic utility through key reactions like palladium-catalyzed cross-coupling, and discuss the strategic advantages conferred by its unique combination of functional groups—a thiophene core, a bromo-substituent for diversification, and a difluoromethyl group for modulating bioactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic programs.
Introduction: A Trifecta of Functionality
5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde is a specialized organic compound that stands at the intersection of three strategically important chemical motifs. Its value as a synthetic intermediate is derived from the unique interplay of these components:
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The Thiophene Ring: A five-membered aromatic heterocycle containing sulfur, the thiophene core is a "privileged scaffold" in medicinal chemistry.[1] It often serves as a bioisosteric replacement for a benzene ring, offering a similar size and shape but with distinct electronic properties and metabolic profiles.[2] Thiophene derivatives are integral to numerous FDA-approved drugs, demonstrating a wide range of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][3]
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The C5-Bromo Substituent: The bromine atom at the 5-position acts as a versatile synthetic "handle." It is an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide range of carbon- and heteroatom-based substituents, enabling the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[4]
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The C3-Difluoromethyl (-CF₂H) Group: The incorporation of fluorine-containing groups is a cornerstone of modern drug design, and the difluoromethyl group offers a unique set of advantages.[5] Unlike the more common trifluoromethyl (-CF₃) group, the -CF₂H moiety is a "lipophilic hydrogen bond donor."[6][7] This allows it to act as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, which are common pharmacophores.[5] The -CF₂H group can enhance metabolic stability, increase cell membrane permeability, and improve binding affinity to biological targets.[6]
The combination of these three features in a single molecule makes 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde a highly valuable building block for creating novel compounds with fine-tuned physicochemical and pharmacological properties.
Physicochemical Properties
Specific, experimentally determined physicochemical data for 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde are not widely available in peer-reviewed literature. However, its basic properties can be calculated, and further characteristics can be inferred from its structural analogue, 5-Bromothiophene-2-carbaldehyde.
Table 1: Core Properties of 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 1256430-81-7 | Chemical Supplier Data |
| Molecular Formula | C₆H₃BrF₂OS | Calculated |
| Molecular Weight | 241.05 g/mol | Calculated |
For comparative purposes, the known properties of the parent compound lacking the difluoromethyl group are presented below.
Table 2: Physicochemical Properties of Analogue Compound: 5-Bromothiophene-2-carbaldehyde
| Property | Value | Source |
| CAS Number | 4701-17-1 | [8][9] |
| Appearance | Clear yellow to brown liquid after melting | [9] |
| Melting Point | 55 °C | [9] |
| Boiling Point | 105-107 °C (at 11 mmHg) | [9] |
| Density | 1.607 g/mL (at 25 °C) | [9] |
| Refractive Index (n²⁰/D) | 1.637 | [9] |
| Solubility | Soluble in chloroform and methanol | [9] |
| LogP (Octanol/Water) | 2.323 | [10] |
Influence of the Difluoromethyl Group: The introduction of the -CF₂H group is expected to significantly influence the properties compared to the analogue. The lipophilicity (LogP) is expected to increase, enhancing membrane permeability.[6] While it increases lipophilicity, the effect can vary, with experimental values for the change from -CH₃ to -CF₂H ranging from -0.1 to +0.4 LogP units.[7] Furthermore, the acidic proton on the difluoromethyl group allows it to act as a hydrogen bond donor, a property not present in the non-fluorinated analogue, potentially altering its solubility profile in protic solvents and its interaction with biological targets.[6][7]
Spectral Characteristics (Predicted)
While experimental spectra for 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde are not publicly cataloged, its key NMR signals can be predicted based on its structure and data from related compounds.
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¹H NMR: The spectrum is expected to be relatively simple.
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An aldehyde proton (-CHO) signal would appear as a singlet in the downfield region, typically around δ 9.8-10.0 ppm.
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The difluoromethyl proton (-CF₂H ) would appear as a triplet due to coupling with the two adjacent fluorine atoms (²JHF), likely in the region of δ 6.5-7.5 ppm.
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The sole remaining thiophene ring proton (at C4) would appear as a singlet, anticipated around δ 7.5-7.8 ppm. For comparison, the two ring protons in 5-bromothiophene-2-carbaldehyde appear at δ 7.54 and 7.01 ppm.[11]
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¹³C NMR: Key signals would include the aldehyde carbonyl carbon (~180-190 ppm), the carbons of the thiophene ring (with the carbon attached to the -CF₂H group appearing as a triplet due to C-F coupling), and the difluoromethyl carbon itself, which would also be a triplet with a large one-bond C-F coupling constant (¹JCF).
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¹⁹F NMR: A single environment for the two fluorine atoms would result in one signal, which would appear as a doublet due to coupling with the single proton on the same carbon (²JFH). The chemical shift would be characteristic of a difluoromethyl group attached to an aromatic ring.
Chemical Synthesis and Reactivity
The synthetic value of this molecule lies in the orthogonal reactivity of its functional groups, which can be addressed selectively to build molecular complexity.
Proposed Synthesis
A plausible synthetic route involves the introduction of the aldehyde onto a pre-functionalized thiophene ring. One common method for formylation is the use of a Vilsmeier-Haack type reaction or metal-halogen exchange followed by quenching with an electrophile like N,N-dimethylformamide (DMF).
Caption: A plausible synthetic route via lithiation and formylation.
Reactivity and Synthetic Utility
The molecule's two primary reactive sites—the aldehyde and the C-Br bond—allow for a diverse range of subsequent transformations.
The aldehyde group is an electrophilic center, susceptible to nucleophilic attack. Its reactivity is enhanced by the electron-withdrawing nature of both the thiophene ring and the adjacent difluoromethyl group.[12] Standard aldehyde chemistries can be readily applied, including:
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Knoevenagel Condensation: Reaction with active methylene compounds (e.g., malononitrile) to form C=C bonds.
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Wittig Reaction: Conversion of the aldehyde to an alkene using phosphonium ylides.
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Reductive Amination: Formation of a C-N bond by reacting with an amine, followed by reduction of the resulting imine.
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Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.
The carbon-bromine bond is the key to diversification. It is ideally suited for palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C, C-N, and C-S bonds. The Suzuki-Miyaura coupling is a particularly robust and widely used method for this purpose.[4][13]
Detailed Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized procedure based on established methods for the Suzuki coupling of bromothiophenes and should be optimized for specific substrates.[13]
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Setup: To a flame-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), a base such as sodium carbonate (Na₂CO₃, 2.5 mmol, 2.5 eq.), and a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.04 mmol, 4 mol%).
-
Solvent Addition: Add a degassed solvent mixture. A common system is a mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio by volume).
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Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously for 12-18 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired 5-aryl-3-(difluoromethyl)thiophene-2-carbaldehyde derivative.
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal and Materials Chemistry
The true potential of 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde is realized when considering the combined impact of its functional groups in the context of drug discovery and materials science.
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Drug Discovery Scaffold: This molecule is an ideal starting point for generating libraries of novel drug candidates. The thiophene core provides a proven biologically-active nucleus.[14][15] The bromo-substituent allows for systematic exploration of the chemical space at that position via cross-coupling, which is crucial for optimizing potency and selectivity. Finally, the difluoromethyl group can enhance pharmacokinetic properties by increasing metabolic stability and modulating lipophilicity, while also potentially introducing key hydrogen-bonding interactions with target proteins.[5][6]
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Materials Science: Thiophene-based compounds are fundamental units in the construction of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to systematically modify the structure via the aldehyde and bromo groups allows for the fine-tuning of electronic properties, band gaps, and molecular packing, which are critical parameters for material performance.
Handling and Safety
While a specific Safety Data Sheet (SDS) for 5-Bromo-3-(difluoromethyl)thiophene-2-carbaldehyde is not universally available, safety precautions should be based on the data for structurally similar compounds like 5-Bromothiophene-2-carbaldehyde.
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Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[16]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.[16]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. The analogue compound is noted to be air-sensitive, so storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.[16]
Always consult a current, verified SDS before handling any chemical compound.
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Kumar, S., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. MDPI. [Link]
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